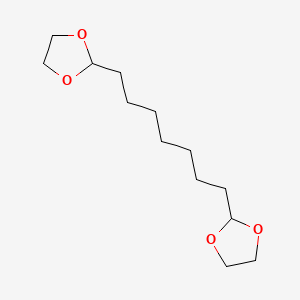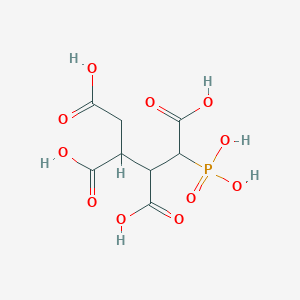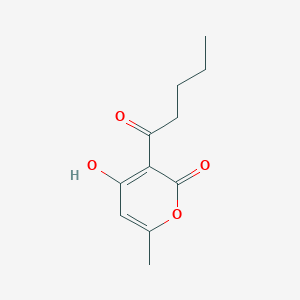
4-Hydroxy-6-methyl-3-pentanoyl-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-6-methyl-3-pentanoyl-2H-pyran-2-one is a chemical compound with the molecular formula C12H20O4 It is a derivative of pyranone, characterized by the presence of hydroxy, methyl, and pentanoyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-methyl-3-pentanoyl-2H-pyran-2-one typically involves the reaction of 4-hydroxy-6-methyl-2-pyrone with pentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is usually purified through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-6-methyl-3-pentanoyl-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the pentanoyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-oxo-6-methyl-3-pentanoyl-2H-pyran-2-one.
Reduction: Formation of 4-hydroxy-6-methyl-3-pentanol-2H-pyran-2-one.
Substitution: Formation of various substituted pyranones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Hydroxy-6-methyl-3-pentanoyl-2H-pyran-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-6-methyl-3-pentanoyl-2H-pyran-2-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the pentanoyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-6-methyl-2-pyrone: A simpler analog without the pentanoyl group.
4-Methoxy-6-methyl-2H-pyran-2-one: Contains a methoxy group instead of a hydroxy group.
3,6-Dimethyl-4-hydroxy-2H-pyran-2-one: Contains an additional methyl group.
Uniqueness
4-Hydroxy-6-methyl-3-pentanoyl-2H-pyran-2-one is unique due to the presence of the pentanoyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
197788-57-1 |
|---|---|
Fórmula molecular |
C11H14O4 |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
4-hydroxy-6-methyl-3-pentanoylpyran-2-one |
InChI |
InChI=1S/C11H14O4/c1-3-4-5-8(12)10-9(13)6-7(2)15-11(10)14/h6,13H,3-5H2,1-2H3 |
Clave InChI |
WVQCZUPRULUMLL-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)C1=C(C=C(OC1=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


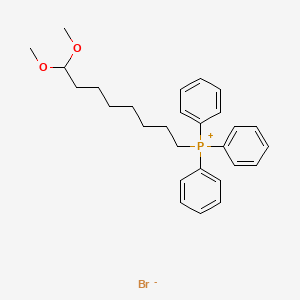



![Methyl 14-[(methanesulfonyl)oxy]tetradec-12-ynoate](/img/structure/B12559761.png)
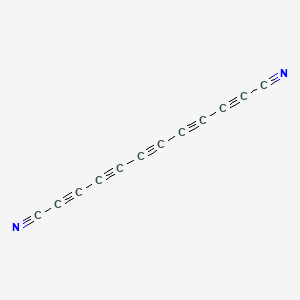
![N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-2,4,6-trimethylaniline](/img/structure/B12559771.png)
![1,1'-[1,3-Phenylenebis(methylene)]bis(1,4,7-triazonane)](/img/structure/B12559782.png)

![Diethyl carbonate;hexane-1,6-diol;2-[2-(2-hydroxyethoxy)ethoxy]ethanol](/img/structure/B12559790.png)

